![molecular formula C16H24N2O2 B2954734 N-[(5-Ethoxypyridin-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide CAS No. 2411255-66-6](/img/structure/B2954734.png)
N-[(5-Ethoxypyridin-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-Ethoxypyridin-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide, also known as EPPA, is a chemical compound that has gained attention in the scientific community due to its potential in biomedical research. EPPA is a small molecule that can be synthesized through a variety of methods, and its mechanism of action and physiological effects have been studied extensively in recent years.
Mechanism Of Action
The exact mechanism of action of N-[(5-Ethoxypyridin-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that N-[(5-Ethoxypyridin-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Other studies have suggested that N-[(5-Ethoxypyridin-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide may act through the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
Studies have shown that N-[(5-Ethoxypyridin-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide has a variety of biochemical and physiological effects. In vitro studies have shown that N-[(5-Ethoxypyridin-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. In vivo studies have shown that N-[(5-Ethoxypyridin-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide can reduce inflammation in animal models of arthritis and colitis. Additionally, N-[(5-Ethoxypyridin-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through the induction of apoptosis and cell cycle arrest.
Advantages And Limitations For Lab Experiments
One advantage of using N-[(5-Ethoxypyridin-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach intracellular targets. Additionally, N-[(5-Ethoxypyridin-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide is relatively stable and can be easily synthesized in large quantities. However, one limitation is that N-[(5-Ethoxypyridin-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not fully known.
Future Directions
There are several future directions for research on N-[(5-Ethoxypyridin-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide. One area of research could focus on its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies could investigate its potential as an anti-inflammatory and anti-cancer agent, as well as its safety and efficacy in human clinical trials. Finally, studies could investigate the structure-activity relationship of N-[(5-Ethoxypyridin-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide and its analogues, in order to develop more potent and selective compounds for use in biomedical research.
Synthesis Methods
N-[(5-Ethoxypyridin-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide can be synthesized through a variety of methods, including the reaction of 5-ethoxypyridine-3-carbaldehyde with 3-methyl-2-butanone in the presence of a base, such as sodium hydride or potassium carbonate. The resulting product is then purified through column chromatography, yielding N-[(5-Ethoxypyridin-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide as a white solid. Other methods of synthesis have also been reported, including the use of different aldehydes and ketones as starting materials.
Scientific Research Applications
N-[(5-Ethoxypyridin-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide has been studied extensively in biomedical research as a potential therapeutic agent for a variety of diseases. One area of research has focused on its potential as an anti-inflammatory agent, with studies showing that N-[(5-Ethoxypyridin-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide can inhibit the production of pro-inflammatory cytokines in vitro and in vivo. Other studies have investigated its potential as an anti-cancer agent, with N-[(5-Ethoxypyridin-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide showing promise in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, N-[(5-Ethoxypyridin-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide has been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, with studies showing that it can protect against neuronal damage in vitro and in vivo.
properties
IUPAC Name |
N-[(5-ethoxypyridin-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-6-16(19)18(13(5)12(3)4)11-14-8-15(20-7-2)10-17-9-14/h6,8-10,12-13H,1,7,11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTMPMLJJKOFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CC(=C1)CN(C(C)C(C)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Ethoxypyridin-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

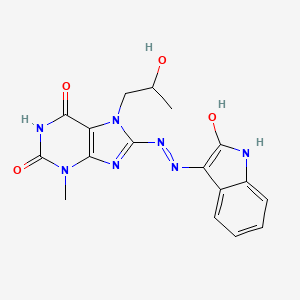
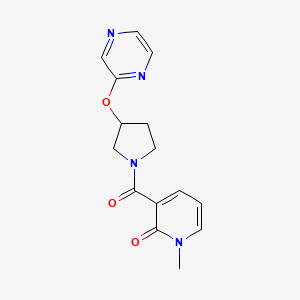
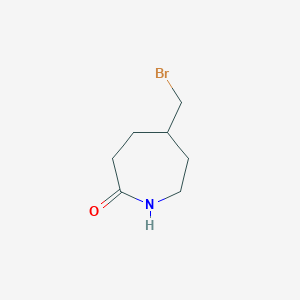

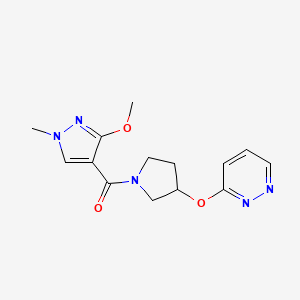
![4-methyl-3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2954659.png)
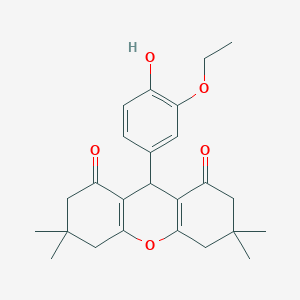
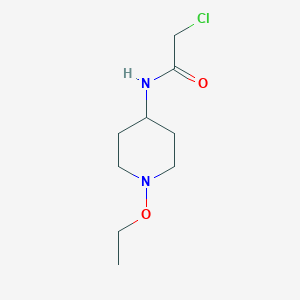


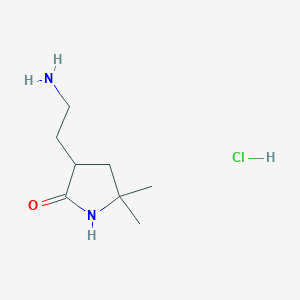
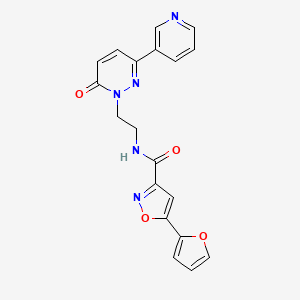
![[4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2954671.png)
